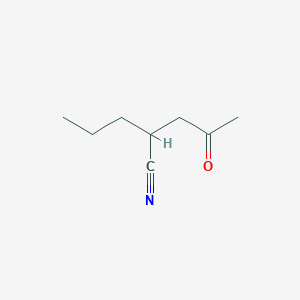

4-Oxo-2-propylpentanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Oxo-2-propylpentanenitrile is an organic compound with the molecular formula C8H13NO It is a nitrile derivative characterized by the presence of a ketone group at the fourth position and a propyl group at the second position of the pentanenitrile chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-propylpentanenitrile can be achieved through several methods. One common approach involves the oxygenation of 2,4-alkadienoic acid derivatives in the presence of a cobalt (II) porphyrin catalyst. This reaction typically uses oxygen and triethylsilane as reagents, followed by acetylation to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the hydrolysis of p-fluorobenzoylacetonitrile using hydrogen peroxide in the presence of a composite catalyst composed of a heteropoly acid and a phase transfer catalyst under basic conditions . This method is efficient and scalable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-Oxo-2-propylpentanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: 4-Oxo-2-propylpentanoic acid

Reduction: 4-Hydroxy-2-propylpentanenitrile

Substitution: Various substituted nitriles depending on the nucleophile used

Aplicaciones Científicas De Investigación

4-Oxo-2-propylpentanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Oxo-2-propylpentanenitrile involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides or carboxylic acids. These reactions can modulate the activity of enzymes and other proteins, influencing biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-Oxo-2-pentenal: Another unsaturated 1,4-dicarbonyl compound with similar reactivity.

2-n-Propyl-4-oxopentanoic acid: A structurally related compound with a carboxylic acid group instead of a nitrile group.

Uniqueness

4-Oxo-2-propylpentanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological interactions.

Actividad Biológica

4-Oxo-2-propylpentanenitrile is a chemical compound with a unique structure that has garnered attention in various fields of biological research. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology. This article explores the biological properties, synthesis, and relevant case studies related to this compound.

Chemical Structure

The molecular formula of this compound is C8H13N, featuring a nitrile functional group alongside a ketone. Its structure can be depicted as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In a study examining various nitriles, it was found that certain structural modifications enhance their effectiveness against bacterial strains, suggesting that this compound may share similar properties .

Cytotoxicity and Anticancer Potential

Studies have highlighted the cytotoxic effects of related compounds on cancer cell lines. For instance, compounds with similar functional groups have shown promising results in inhibiting the growth of leukemia cells. The mechanism often involves inducing apoptosis through mitochondrial pathways . While specific data on this compound's cytotoxicity is limited, its structural characteristics suggest potential for similar activity.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the appropriate alkylation of a nitrile precursor followed by oxidation processes. The synthetic route often requires careful control of reaction conditions to ensure high yields and purity.

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Alkylation | Alkyl halide + Nitrile | Formation of intermediate |

| 2 | Oxidation | Oxidizing agent (e.g., KMnO₄) | Formation of ketone |

| 3 | Purification | Distillation/Chromatography | Pure this compound |

Case Studies

- Antimicrobial Activity : A comparative study on various nitriles demonstrated that structural modifications could lead to enhanced antimicrobial properties, suggesting that this compound might be effective against specific pathogens .

- Cytotoxicity in Cancer Research : In vitro studies on related compounds indicate significant cytotoxic effects against leukemia cells, highlighting the potential for further research into the anticancer properties of this compound .

- Pharmacological Profiling : A recent pharmacophore identification study emphasized the importance of structural features in determining biological activity, which could guide future investigations into the therapeutic applications of this compound .

Propiedades

Número CAS |

74322-92-2 |

|---|---|

Fórmula molecular |

C8H13NO |

Peso molecular |

139.19 g/mol |

Nombre IUPAC |

4-oxo-2-propylpentanenitrile |

InChI |

InChI=1S/C8H13NO/c1-3-4-8(6-9)5-7(2)10/h8H,3-5H2,1-2H3 |

Clave InChI |

FTYKBFSNBHWYIH-UHFFFAOYSA-N |

SMILES canónico |

CCCC(CC(=O)C)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.